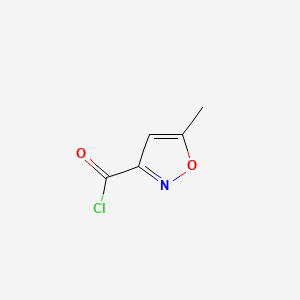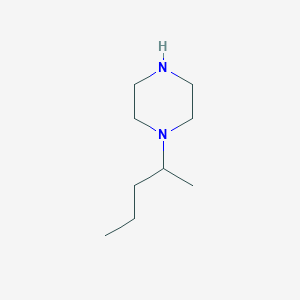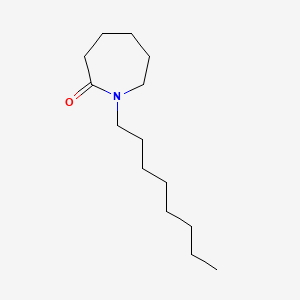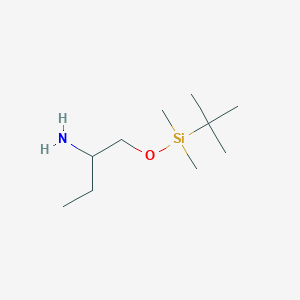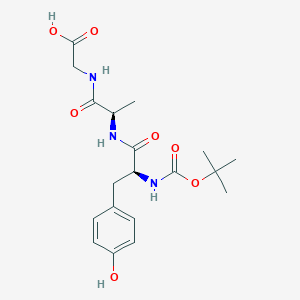
Boc-Tyr-D-Ala-Gly-OH
Descripción general
Descripción
“Boc-Tyr-D-Ala-Gly” is an N-terminal protected tripeptide . It is useful in solid-phase peptide synthesis (Boc-SPPS) and may be used in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide .
Synthesis Analysis
The synthesis of “Boc-Tyr-D-Ala-Gly” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group . The synthesis of this peptide requires a solution phase because routine synthesis on a polymeric support is not possible .Molecular Structure Analysis
The empirical formula of “Boc-Tyr-D-Ala-Gly” is C19H27N3O7 . Its CAS Number is 64410-47-5, and its molecular weight is 409.43 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Tyr-D-Ala-Gly” include the protection of certain amino and carboxyl groups during the synthesis of a peptide . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .Physical And Chemical Properties Analysis
“Boc-Tyr-D-Ala-Gly” has a molecular weight of 409.43 . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Síntesis de péptidos opioides
Este tripéptido se puede utilizar en la síntesis de péptidos que contienen actividad opioide, como la molécula de bifalina, las encefalinas y la hidrazida de tetrapéptido, que tienen implicaciones significativas en el manejo del dolor y los tratamientos terapéuticos .
Producción de precursores de péptidos antioxidantes
En un estudio, BOC-Tyr-Ala, un precursor dipéptido con propiedades antioxidantes, se produjo mediante una reacción de síntesis enzimática de péptidos controlada cinéticamente utilizando Boc-Tyr-D-Ala-Gly .
Química medicinal
El compuesto juega un papel en la síntesis de péptidos en fase de solución de moléculas complejas como la bifalina, un octapéptido con posibles aplicaciones médicas .
Investigación del receptor opioide
Boc-Tyr-D-Ala-Gly participa en la investigación y el diseño de nuevos antagonistas opioides, contribuyendo al desarrollo de nuevas generaciones de fármacos dirigidos al receptor opioide .
Síntesis de análogos para el desarrollo de fármacos
El tripéptido se utiliza en la síntesis de nuevos análogos potentes de la bifalina, que se investigan por su potencial como medicamentos para aliviar el dolor con menos efectos secundarios .
Safety and Hazards
When handling “Boc-Tyr-D-Ala-Gly”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
The future directions of “Boc-Tyr-D-Ala-Gly” could involve its use in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide . Additionally, the development of environmentally conscious chemical synthesis that does not involve organic solvents is a potential future direction .
Mecanismo De Acción
Target of Action
Boc-tyr-D-ala-gly-OH is an N-terminal protected tripeptide that is primarily used in solid phase peptide synthesis . It is used in the synthesis of opioid activity containing peptides such as biphalin molecule, enkephalins, and tetrapeptide hydrazide . Therefore, the primary targets of this compound are the opioid receptors in the body.
Mode of Action
The interaction of this compound with its targets involves the synthesis of opioid activity containing peptides. These peptides then interact with the opioid receptors in the body, leading to various physiological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to opioid activity. The peptides synthesized using this compound interact with opioid receptors, which are involved in pain regulation, reward, and addictive behaviors .
Result of Action
The molecular and cellular effects of this compound’s action would be the activation of opioid receptors by the peptides synthesized using this compound. This activation can lead to various effects, including analgesia (pain relief), sedation, euphoria, and respiratory depression .
Análisis Bioquímico
Biochemical Properties
Boc-tyr-D-ala-gly-OH interacts with various enzymes and proteins in the process of peptide synthesis . It is involved in the formation of opioid activity containing peptides, indicating its interaction with enzymes and proteins related to opioid activity .
Cellular Effects
Given its role in the synthesis of opioid activity containing peptides, it can be inferred that it may influence cell function related to opioid activity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in the synthesis of opioid activity containing peptides . It may interact with biomolecules involved in this process, potentially influencing enzyme activity and gene expression related to opioid activity .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors in its use in peptide synthesis .
Dosage Effects in Animal Models
Given its role in the synthesis of opioid activity containing peptides, it may have dose-dependent effects related to opioid activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of opioid activity containing peptides . It may interact with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role in peptide synthesis, it may interact with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in peptide synthesis, it may be directed to specific compartments or organelles involved in this process .
Propiedades
IUPAC Name |
2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCPNFSGFGLGV-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)




